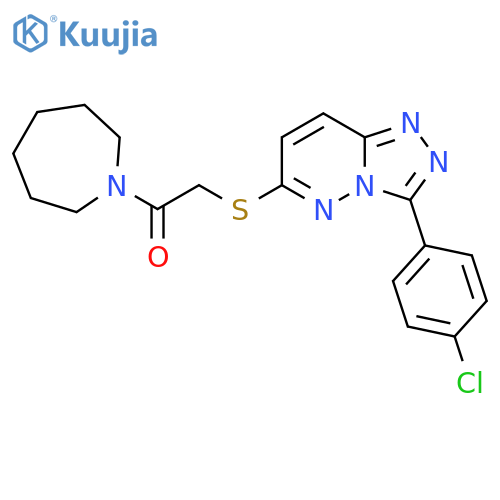

Cas no 852373-02-5 (1-(azepan-1-yl)-2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one)

1-(azepan-1-yl)-2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(azepan-1-yl)-2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one

- 852373-02-5

- 1-(azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

- SR-01000907815

- 1-(azepan-1-yl)-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

- AB00671908-01

- SR-01000907815-1

- 1-(azepan-1-yl)-2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone

- F0676-0125

- AKOS024595111

- 1-(azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethan-1-one

- Ethanone, 2-[[3-(4-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]thio]-1-(hexahydro-1H-azepin-1-yl)-

-

- インチ: 1S/C19H20ClN5OS/c20-15-7-5-14(6-8-15)19-22-21-16-9-10-17(23-25(16)19)27-13-18(26)24-11-3-1-2-4-12-24/h5-10H,1-4,11-13H2

- InChIKey: FDBBXIPBQFPUOL-UHFFFAOYSA-N

- ほほえんだ: C(=O)(N1CCCCCC1)CSC1=NN2C(C3=CC=C(Cl)C=C3)=NN=C2C=C1

計算された属性

- せいみつぶんしりょう: 401.1077091g/mol

- どういたいしつりょう: 401.1077091g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 497

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 88.7Ų

じっけんとくせい

- 密度みつど: 1.42±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): -0.98±0.20(Predicted)

1-(azepan-1-yl)-2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0676-0125-5μmol |

1-(azepan-1-yl)-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one |

852373-02-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0676-0125-10mg |

1-(azepan-1-yl)-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one |

852373-02-5 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0676-0125-15mg |

1-(azepan-1-yl)-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one |

852373-02-5 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0676-0125-10μmol |

1-(azepan-1-yl)-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one |

852373-02-5 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0676-0125-30mg |

1-(azepan-1-yl)-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one |

852373-02-5 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0676-0125-100mg |

1-(azepan-1-yl)-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one |

852373-02-5 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0676-0125-1mg |

1-(azepan-1-yl)-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one |

852373-02-5 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0676-0125-4mg |

1-(azepan-1-yl)-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one |

852373-02-5 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0676-0125-40mg |

1-(azepan-1-yl)-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one |

852373-02-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0676-0125-75mg |

1-(azepan-1-yl)-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one |

852373-02-5 | 90%+ | 75mg |

$208.0 | 2023-05-17 |

1-(azepan-1-yl)-2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one 関連文献

-

1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

1-(azepan-1-yl)-2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-oneに関する追加情報

Compound CAS No. 852373-02-5: 1-(azepan-1-yl)-2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one

The compound with CAS No. 852373-02-5, named 1-(azepan-1-yl)-2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes an azepane ring, a 4-chlorophenyl group, and a triazolo-pyridazine ring system. The presence of these functional groups makes it a promising candidate for research in drug development and material science.

Recent studies have highlighted the importance of azepane derivatives in medicinal chemistry due to their ability to modulate enzyme activity and cellular signaling pathways. The 4-chlorophenyl group in this compound adds electron-withdrawing properties, enhancing its stability and reactivity in biological systems. Furthermore, the triazolo-pyridazine ring system is known for its ability to act as a scaffold for various bioactive molecules.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have explored the use of transition metal catalysts to optimize the reaction conditions for the formation of the triazolo-pyridazine ring system. These advancements have significantly improved the yield and purity of the compound.

In terms of applications, 1-(azepan-1-yl)-2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethanone has shown promise in anti-inflammatory and anti-cancer studies. Preclinical data suggest that it may inhibit key enzymes involved in inflammation and tumor growth. Additionally, its ability to penetrate cellular membranes makes it a potential candidate for targeted drug delivery systems.

From an environmental perspective, the compound's biodegradability and toxicity profile are currently under investigation. Early results indicate that it has low acute toxicity in experimental models, which is a positive sign for its potential use in therapeutic applications.

In conclusion, CAS No. 852373-02-5 represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure and promising biological properties make it a focal point for ongoing research efforts aimed at advancing drug discovery and chemical innovation.

852373-02-5 (1-(azepan-1-yl)-2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one) 関連製品

- 2138344-10-0(2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(2-methoxyphenyl)-)

- 1049260-08-3(2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide)

- 1156111-15-7(5-(2-Aminoethyl)-N,N-diethylthiophene-2-sulfonamide)

- 2171759-70-7(2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid)

- 160648-06-6(3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid)

- 2031269-51-7(Morpholine, 2-(difluoromethyl)-2-methyl-)

- 4950-04-3(Diethyl 2-(2,4-dinitrophenyl)propanedioate)

- 1805555-68-3(4-Amino-2,3-bis(trifluoromethyl)benzyl chloride)

- 1446409-57-9(4-(hydroxymethyl)pyrrolidin-3-ylmethanol)

- 116866-48-9((3R)-3-hydroxy-4-methoxybutanoic acid)